Cas no 452087-18-2 (N-(3-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-amine)

N-(3-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-(3-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-amine
- N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
- Thieno[2,3-d]pyrimidin-4-amine, N-(3-chlorophenyl)-6-methyl-
- Oprea1_163724
- 452087-18-2
- SR-01000592471-1
- SCHEMBL4783211
- F0917-7262
- AKOS016441581
- SR-01000592471
-
- インチ: 1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17)
- InChIKey: VKSXFFNTKFWBOX-UHFFFAOYSA-N
- ほほえんだ: C1=NC(NC2=CC=CC(Cl)=C2)=C2C=C(C)SC2=N1
計算された属性
- せいみつぶんしりょう: 275.0283962g/mol
- どういたいしつりょう: 275.0283962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- 密度みつど: 1.423±0.06 g/cm3(Predicted)
- ふってん: 452.0±45.0 °C(Predicted)
- 酸性度係数(pKa): 5.33±0.40(Predicted)
N-(3-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0917-7262-5mg |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0917-7262-2μmol |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0917-7262-5μmol |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-7262-2mg |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0917-7262-1mg |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0917-7262-3mg |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0917-7262-4mg |
N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
452087-18-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(3-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-amine 関連文献
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
N-(3-chlorophenyl)-6-methylthieno2,3-dpyrimidin-4-amineに関する追加情報
Recent Advances in the Study of N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine (452087-18-2)
The compound N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine, with the CAS number 452087-18-2, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This heterocyclic compound, belonging to the thienopyrimidine class, has shown promising potential as a kinase inhibitor, particularly in the context of cancer therapy. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its therapeutic applications.
One of the key findings from the latest research is the compound's ability to selectively inhibit specific tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases play critical roles in tumor growth and angiogenesis, making them attractive targets for anticancer drug development. In vitro and in vivo studies have demonstrated that 452087-18-2 exhibits potent inhibitory activity against these kinases, leading to reduced cell proliferation and tumor regression in preclinical models.
Structural-activity relationship (SAR) studies have further refined the understanding of how modifications to the thienopyrimidine scaffold influence the compound's efficacy and selectivity. Researchers have identified that the 3-chlorophenyl and 6-methyl substitutions are crucial for maintaining high binding affinity to the target kinases while minimizing off-target effects. These insights have paved the way for the development of second-generation derivatives with improved pharmacokinetic profiles and reduced toxicity.
In addition to its anticancer properties, recent investigations have explored the potential of 452087-18-2 in treating inflammatory and autoimmune diseases. Preliminary data suggest that the compound can modulate immune responses by targeting key signaling pathways involved in inflammation. This dual functionality highlights its versatility as a therapeutic agent and underscores the need for further clinical evaluation.
Despite these promising advancements, challenges remain in translating the preclinical success of 452087-18-2 into clinical applications. Issues such as bioavailability, metabolic stability, and potential drug-drug interactions need to be addressed through comprehensive pharmacokinetic and toxicological studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and accelerate the development of this compound into a viable drug candidate.
In conclusion, N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine (452087-18-2) represents a promising lead compound in the quest for novel kinase inhibitors. Its unique structural features and broad-spectrum activity make it a valuable tool for both basic research and drug discovery. Continued research efforts will undoubtedly shed more light on its therapeutic potential and pave the way for innovative treatments in oncology and beyond.
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